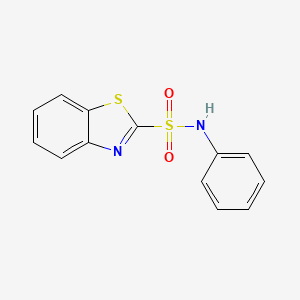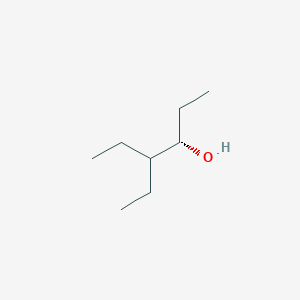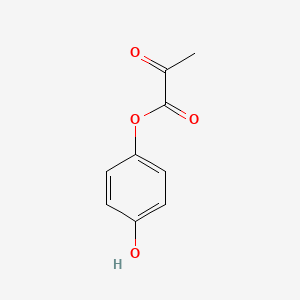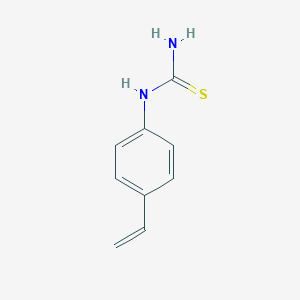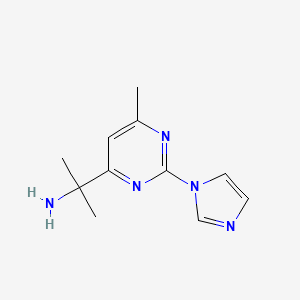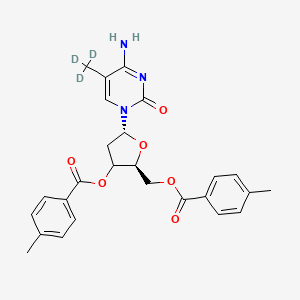
3',5'-Di-p-toluoyl-2'-deoxycytidine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 is a deuterated nucleoside analog, primarily used in proteomics research. It has a molecular formula of C26H24D3N3O6 and a molecular weight of 480.53 . This compound is a derivative of 2’-deoxycytidine, where the hydrogen atoms at the 3’ and 5’ positions are replaced with p-toluoyl groups, and the hydrogen at the 2’ position is replaced with deuterium.
Preparation Methods
The synthesis of 3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 involves multiple steps. One common method includes the protection of the hydroxyl groups at the 3’ and 5’ positions with p-toluoyl groups. This is typically achieved using p-toluoyl chloride in the presence of a base such as pyridine. The deuterium atom at the 2’ position is introduced through a deuterium exchange reaction, often using deuterated solvents . Industrial production methods are similar but scaled up to accommodate larger quantities.
Chemical Reactions Analysis
3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like pyridine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogs.
Biology: This compound is utilized in studies involving DNA replication and repair mechanisms.
Mechanism of Action
The mechanism of action of 3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 involves its incorporation into DNA during replication. The presence of the p-toluoyl groups and deuterium atom can affect the stability and structure of the DNA, leading to potential disruptions in replication and repair processes. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 can be compared with other nucleoside analogs such as:
2’-Deoxycytidine: The parent compound without the p-toluoyl and deuterium modifications.
3’,5’-Di-p-toluoyl-2’-deoxyuridine: Similar structure but with a uracil base instead of cytosine.
3’,5’-Di-p-toluoyl-2’-deoxyadenosine: Similar structure but with an adenine base instead of cytosine.
The uniqueness of 3’,5’-Di-p-toluoyl-2’-deoxycytidine-d3 lies in its specific modifications, which provide distinct properties and applications in research and industry .
Properties
Molecular Formula |
C26H27N3O6 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
[(2S,5R)-5-[4-amino-2-oxo-5-(trideuteriomethyl)pyrimidin-1-yl]-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C26H27N3O6/c1-15-4-8-18(9-5-15)24(30)33-14-21-20(35-25(31)19-10-6-16(2)7-11-19)12-22(34-21)29-13-17(3)23(27)28-26(29)32/h4-11,13,20-22H,12,14H2,1-3H3,(H2,27,28,32)/t20?,21-,22+/m0/s1/i3D3 |
InChI Key |
VTJIRRIRBAINRZ-APDIKOIMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)N=C1N)[C@H]2CC([C@@H](O2)COC(=O)C3=CC=C(C=C3)C)OC(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=NC3=O)N)C)OC(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


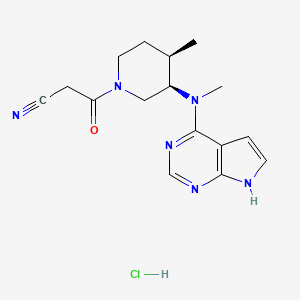

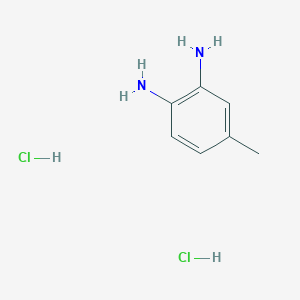
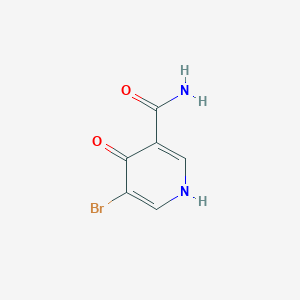

![pentacyclo[9.7.0.02,10.03,8.013,18]octadecane](/img/structure/B14752668.png)
![Bicyclo[2.2.1]heptan-2-one, 3-methyl-](/img/structure/B14752670.png)
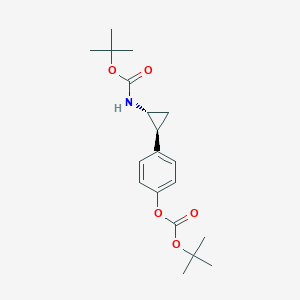
![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)
